molecular formula C23H46 B8816140 (Z)-9-Tricosene

(Z)-9-Tricosene

Cat. No.: B8816140
M. Wt: 322.6 g/mol
InChI Key: IGOWHGRNPLFNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-9-Tricosene is a long-chain hydrocarbon with the chemical formula C23H46. It is a type of alkene, specifically a tricosene, characterized by a double bond at the 14th carbon position. This compound is primarily known for its role as a sex pheromone in various insect species, including the common housefly (Musca domestica). It plays a crucial role in mating behaviors and is often used in pest control strategies.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-9-Tricosene can be synthesized through several methods. One common approach involves the elongation of shorter alkenes. For instance, a four-step synthesis from jojoba oil or a three-step synthesis from oleyl alcohol has been developed. These methods involve unit elongation by 3-carbon or 5-carbon units, respectively .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of longer-chain alkenes. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction conditions include elevated temperatures and pressures to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-9-Tricosene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding alcohols or ketones.

    Reduction: Hydrogenation of this compound can yield tricosane, a saturated hydrocarbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 14-bromo-tricosene.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed:

    Oxidation: 14-Tricosanol (alcohol) or 14-Tricosanone (ketone).

    Reduction: Tricosane.

    Substitution: 14-Bromo-tricosene or 14-Chloro-tricosene.

Scientific Research Applications

(Z)-9-Tricosene has a wide range of applications in scientific research:

Mechanism of Action

(Z)-9-Tricosene exerts its effects primarily through its role as a pheromone. In insects like the housefly, it acts as a sex attractant, facilitating mating behaviors. The compound binds to specific olfactory receptors on the antennae of the receiving insect, triggering a cascade of neural signals that lead to behavioral responses. The molecular targets include olfactory receptor neurons that are highly sensitive to the presence of this compound .

Comparison with Similar Compounds

Uniqueness of (Z)-9-Tricosene: this compound is unique due to its specific double bond position at the 14th carbon, which imparts distinct chemical and biological properties. Its effectiveness as a sex pheromone in certain insect species makes it a valuable tool in pest control and behavioral studies.

Properties

Molecular Formula

C23H46

Molecular Weight

322.6 g/mol

IUPAC Name

tricos-9-ene

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3

InChI Key

IGOWHGRNPLFNDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCC

physical_description

Colorless liquid;  Formulated in bait stations, traps, sticks, belts, granulars, and crystals;  [Reference #1] Colorless liquid;  [Alfa Aesar MSDS]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A process according to claim 1, wherein (a) is 1-decene or 9-octadecene and (b) is a mixture of 2-tetradecene with 2-hexadecene or 1-pentadecene, whereby a mixture of 9-tricosene and 9-heneicosene is formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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